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molecular formula C7H6F3N B1486997 2-Trifluoromethylaminobenzene-3,4,5,6-d4 CAS No. 1643543-71-8

2-Trifluoromethylaminobenzene-3,4,5,6-d4

Cat. No. B1486997
M. Wt: 165.15 g/mol
InChI Key: VBLXCTYLWZJBKA-RHQRLBAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04440964

Procedure details

In a 2-liter flask with stirrer is placed 147 g o-(trifluoromethyl)aniline, 250 g P2O5 and 1 liter CH2Cl2. With vigorous stirring simultaneously and separately, 250 mL dimethyl sulfoxide and 200 g triethyl amine were added dropwise at such a rate as to create gentle reflux; addition time ca 1 hour with reflux at 41°-42° C., and final temp 52° C. Fifteen minutes after completion of addition, temperature was still 51° C., but external heat was applied for 3 hours, then let stand overnight. Monitoring the reaction by glc was only partially successful; there was decrease in starting aniline and an increase in product peak (sulfilimine decomposing on column to ortho-rearranged product). After reaction, 10% caustic was added to fill flask, then layers separated. Caustic layer washed once with more CH2Cl2, then combined organic layers washed with water (salt added). The organic layer was stripped of solvent, heated (in kugelrohr) to ca 140°-150° C. for ca 1/2 hour. The material was distilled through 6" vigreux to give 100 g distillate, bp 60°-100° C. (0.3 mm). A more viscous oil 9.2 g was collected bp 140° C. (0.25-0.45 mm). A second distillation gave 80 g of 2-methylthiomethyl-6-trifluoromethyl aniline, bp 68°-78° C. (0.1 mm Hg).
Quantity
147 g
Type
reactant
Reaction Step One
Name
Quantity
250 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
reactant
Reaction Step Five
Quantity
200 g
Type
solvent
Reaction Step Five
Quantity
1 L
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:9]=[CH:8][CH:7]=[CH:6][C:4]=1[NH2:5].O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.NC1C=CC=CC=1.[SH2]=N.[CH3:35][S:36]([CH3:38])=O>C(N(CC)CC)C.C(Cl)Cl>[CH3:35][S:36][CH2:38][C:6]1[CH:7]=[CH:8][CH:9]=[C:3]([C:2]([F:10])([F:11])[F:1])[C:4]=1[NH2:5]

Inputs

Step One
Name
Quantity
147 g
Type
reactant
Smiles
FC(C1=C(N)C=CC=C1)(F)F
Step Two
Name
Quantity
250 g
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[SH2]=N
Step Five
Name
Quantity
250 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
200 g
Type
solvent
Smiles
C(C)N(CC)CC
Step Six
Name
Quantity
1 L
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
With vigorous stirring simultaneously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 2-liter flask with stirrer is placed
ADDITION
Type
ADDITION
Details
addition time ca 1 hour
TEMPERATURE
Type
TEMPERATURE
Details
with reflux at 41°-42° C.
CUSTOM
Type
CUSTOM
Details
temp 52° C
ADDITION
Type
ADDITION
Details
Fifteen minutes after completion of addition, temperature
CUSTOM
Type
CUSTOM
Details
was still 51° C.
TEMPERATURE
Type
TEMPERATURE
Details
external heat
WAIT
Type
WAIT
Details
let stand overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Monitoring the reaction by glc
CUSTOM
Type
CUSTOM
Details
After reaction, 10%
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
layers separated
WASH
Type
WASH
Details
Caustic layer washed once with more CH2Cl2
WASH
Type
WASH
Details
combined organic layers washed with water (salt added)
TEMPERATURE
Type
TEMPERATURE
Details
heated (in kugelrohr) to ca 140°-150° C. for ca 1/2 hour
DISTILLATION
Type
DISTILLATION
Details
The material was distilled through 6"
CUSTOM
Type
CUSTOM
Details
to give 100 g distillate
CUSTOM
Type
CUSTOM
Details
A more viscous oil 9.2 g was collected bp 140° C. (0.25-0.45 mm)
DISTILLATION
Type
DISTILLATION
Details
A second distillation

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CSCC1=C(N)C(=CC=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 80 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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